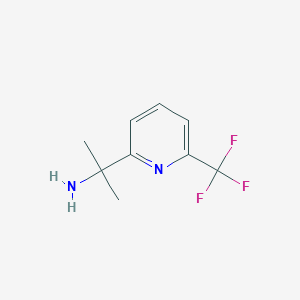

2-(6-(三氟甲基)吡啶-2-基)丙烷-2-胺

描述

“2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine” is a chemical compound with the molecular formula C6H5F3N2 . It is also known as 6-(Trifluoromethyl)-2-pyridinamine . This compound is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties are thought to bestow many of the observed properties in this class of compounds .科学研究应用

农用化学品应用

三氟甲基吡啶,例如“2-(6-(三氟甲基)吡啶-2-基)丙烷-2-胺”,是活性农用化学品成分的关键结构单元 . 它们主要用于保护农作物免受害虫侵害 . 氟草烟丁酯是第一个被引入农用化学品市场的衍生物,从那时起,已有超过 20 种新的衍生物获得了 ISO 通用名称 .

医药应用

三氟甲基吡啶在制药行业也得到了应用 . 五种含有三氟甲基吡啶部分的医药产品已获得市场批准,许多候选药物目前正在进行临床试验 .

兽医应用

在兽医行业,两种含有三氟甲基吡啶部分的产品已获得市场批准 .

农药合成

在三氟甲基吡啶衍生物中,2,3-二氯-5-(三氟甲基)吡啶 (2,3,5-DCTF) 被用作合成多种农药产品的化学中间体 .

超分子化学

双(吡啶-2-基)胺 (dpa) 及其衍生物可从“2-(6-(三氟甲基)吡啶-2-基)丙烷-2-胺”合成,广泛应用于超分子化学 .

催化

离子传感

发光性质

作用机制

Mode of Action

Related compounds, like pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it affects the electron transport chain in the mitochondria .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that it leads to cell death by disrupting energy production .

未来方向

The demand for trifluoromethylpyridine (TFMP) derivatives, which include this compound, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds .

生化分析

Biochemical Properties

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis

Cellular Effects

The effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the production of neurotransmitters in peripheral sensory trigeminal nerves . This indicates its potential role in modulating pain signaling pathways and other neurological functions.

Molecular Mechanism

At the molecular level, 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as collagen prolyl-4-hydroxylase . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can maintain its inhibitory effects on collagen production over extended periods . Long-term exposure may lead to changes in cellular function, which need to be carefully monitored in both in vitro and in vivo studies.

属性

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJCFHMVIPNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721318 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192356-25-4 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-2-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

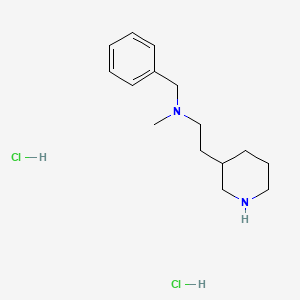

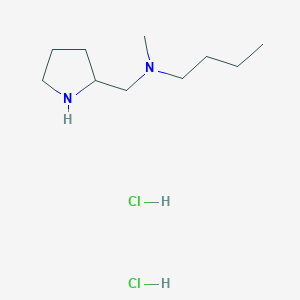

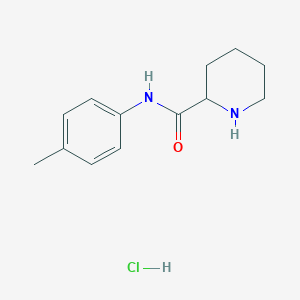

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B1465957.png)

![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)

![7-(Cyclobutylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1465960.png)

![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/no-structure.png)